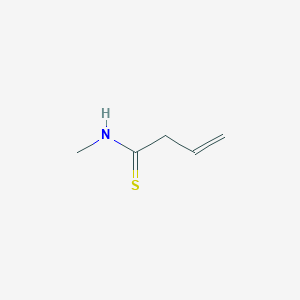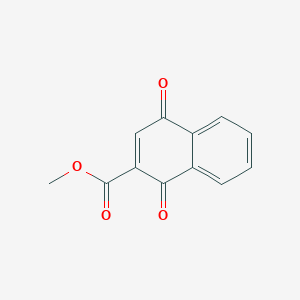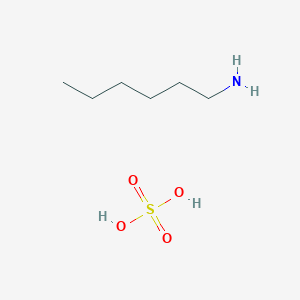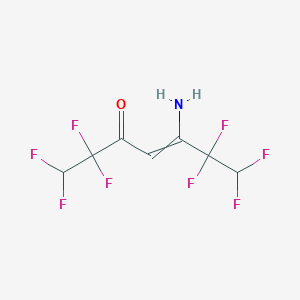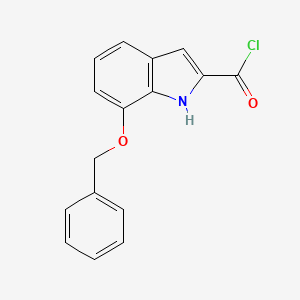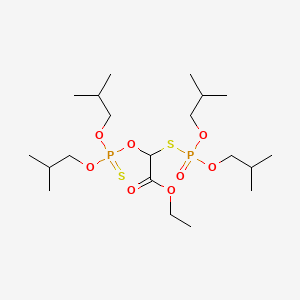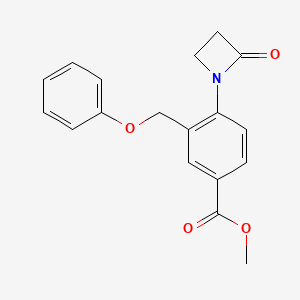
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of leucine residues and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide typically involves the coupling of L-leucine with N-(4-nitrophenyl)-L-leucinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases.
Industry: In the industrial sector, this compound is used in the synthesis of more complex peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-leucinamide involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This interaction can be studied using various biochemical assays to elucidate the pathways involved.
Comparison with Similar Compounds
- L-Prolyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- L-Prolinamide, L-leucyl-N-(4-nitrophenyl)-
- D-Valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride
Comparison: L-Leucyl-N-(4-nitrophenyl)-L-leucinamide is unique due to its specific sequence of amino acids and the presence of the nitrophenyl group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81928-67-8 |
|---|---|
Molecular Formula |
C18H28N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C18H28N4O4/c1-11(2)9-15(19)17(23)21-16(10-12(3)4)18(24)20-13-5-7-14(8-6-13)22(25)26/h5-8,11-12,15-16H,9-10,19H2,1-4H3,(H,20,24)(H,21,23)/t15-,16-/m0/s1 |
InChI Key |
ILCUGGFLWLUYEQ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


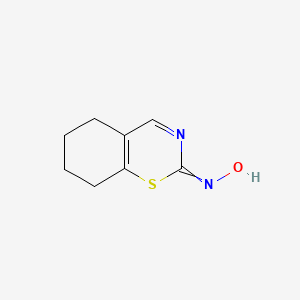

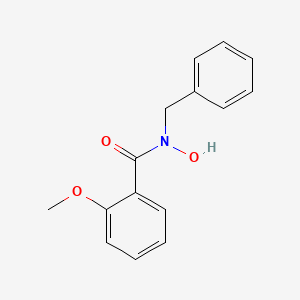
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
